![molecular formula C24H30N4O4 B2392278 Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate CAS No. 337920-22-6](/img/structure/B2392278.png)
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. This compound is also known as MTAPA, and it is a member of the piperazine family of compounds. MTAPA has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate involves the reaction of 4-methoxyaniline, piperazine, ethyl acetoacetate, 4-toluidine, and ethyl chloroformate.
Starting Materials
4-methoxyaniline, piperazine, ethyl acetoacetate, 4-toluidine, ethyl chloroformate
Reaction
The reaction begins with the reaction of 4-methoxyaniline and piperazine in the presence of a base to form 4-(4-methoxyphenyl)piperazine., Next, ethyl acetoacetate is added to the reaction mixture and heated to form ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate., The resulting compound is then reacted with 4-toluidine in the presence of a base to form ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]propanoate., Finally, the compound is treated with ethyl chloroformate to form Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate.
作用机制
The mechanism of action of MTAPA is not fully understood. However, studies have suggested that MTAPA may exert its biological activities through the inhibition of enzymes involved in key cellular processes. For instance, MTAPA has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, MTAPA has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
生化和生理效应
MTAPA has been found to have several biochemical and physiological effects. For instance, MTAPA has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MTAPA has been found to inhibit the growth and proliferation of cancer cells. Furthermore, MTAPA has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of enzymes involved in the inflammatory response.
实验室实验的优点和局限性
MTAPA has several advantages for lab experiments. For instance, MTAPA is a stable compound that can be easily synthesized in large quantities. Additionally, MTAPA has been found to have a high degree of selectivity for certain enzymes, making it a useful tool for studying the role of these enzymes in cellular processes. However, there are also some limitations to the use of MTAPA in lab experiments. For instance, the synthesis of MTAPA is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of MTAPA is not fully understood, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for the study of MTAPA. For instance, further studies are needed to fully understand the mechanism of action of MTAPA. Additionally, studies are needed to determine the efficacy of MTAPA in animal models of cancer and inflammatory diseases. Furthermore, studies are needed to optimize the synthesis of MTAPA to improve its yield and purity. Finally, studies are needed to identify other biological activities of MTAPA that may have potential applications in drug development.
Conclusion
In conclusion, MTAPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. MTAPA has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The synthesis of MTAPA is a complex process that requires expertise in organic chemistry and specialized equipment. However, once synthesized, MTAPA can be used in a variety of scientific research applications. Further studies are needed to fully understand the mechanism of action of MTAPA and to determine its efficacy in animal models of disease.
科学研究应用
MTAPA has been found to possess several biological activities that make it a promising candidate for drug development. For instance, MTAPA has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, MTAPA has been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, MTAPA has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
ethyl (E)-3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)carbamoylamino]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-4-32-23(29)17-22(26-24(30)25-19-7-5-18(2)6-8-19)28-15-13-27(14-16-28)20-9-11-21(31-3)12-10-20/h5-12,17H,4,13-16H2,1-3H3,(H2,25,26,30)/b22-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNDROMEOLJBQD-OQKWZONESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(NC(=O)NC1=CC=C(C=C1)C)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\NC(=O)NC1=CC=C(C=C1)C)/N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

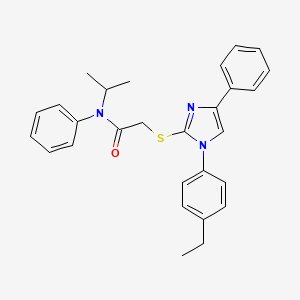
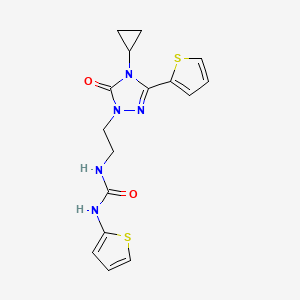
![methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B2392197.png)
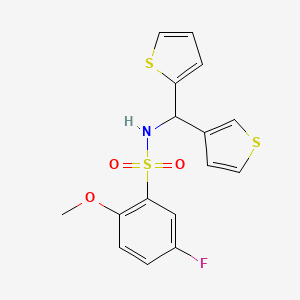
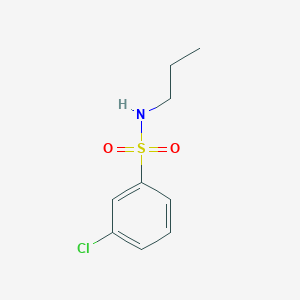
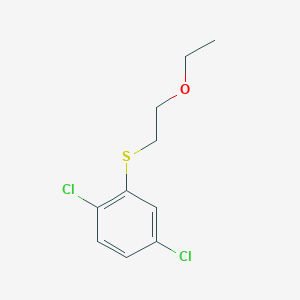
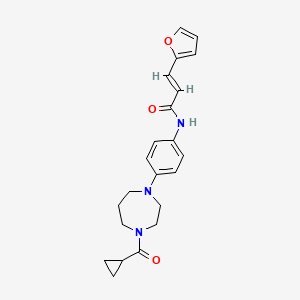
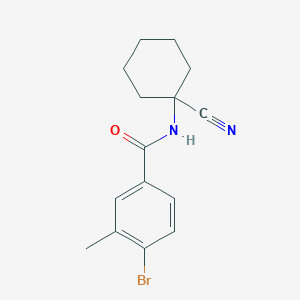
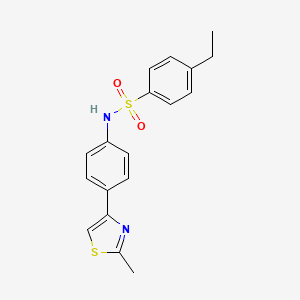
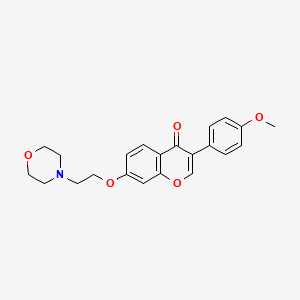
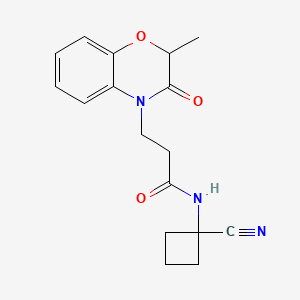
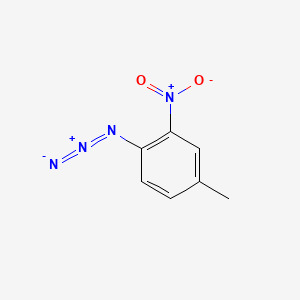
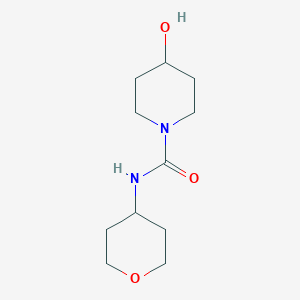
![N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2392218.png)